molecular formula C12H9ClO B11897279 3-Methylnaphthalene-2-carbonyl chloride CAS No. 87700-63-8

3-Methylnaphthalene-2-carbonyl chloride

Cat. No.: B11897279
CAS No.: 87700-63-8
M. Wt: 204.65 g/mol
InChI Key: ZDONAPVXGMUYOU-UHFFFAOYSA-N
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Description

3-Methyl-2-naphthoyl chloride is an organic compound with the molecular formula C12H9ClO. It is a derivative of naphthalene, where a methyl group is attached to the third carbon and a carbonyl chloride group is attached to the second carbon of the naphthalene ring. This compound is known for its reactivity and is used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-naphthoyl chloride can be synthesized through the reaction of 3-methyl-2-naphthoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction is as follows:

C12H10O2 (3-Methyl-2-naphthoic acid) + SOCl2 → C12H9ClO (3-Methyl-2-naphthoyl chloride) + SO2 + HCl\text{C12H10O2 (3-Methyl-2-naphthoic acid) + SOCl2 → C12H9ClO (3-Methyl-2-naphthoyl chloride) + SO2 + HCl} C12H10O2 (3-Methyl-2-naphthoic acid) + SOCl2 → C12H9ClO (3-Methyl-2-naphthoyl chloride) + SO2 + HCl

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-2-naphthoyl chloride involves the use of large-scale reactors where 3-methyl-2-naphthoic acid is treated with thionyl chloride. The reaction is carried out under controlled temperatures and pressures to ensure maximum yield and purity. The by-products, sulfur dioxide (SO2) and hydrogen chloride (HCl), are typically removed through scrubbing systems to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-naphthoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base like pyridine to neutralize the HCl formed.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

    Coupling: Palladium catalysts and boronic acids are used in the Suzuki-Miyaura coupling, often in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Alcohols: Formed by reduction of the acyl chloride group.

    Biaryls: Formed by coupling reactions.

Scientific Research Applications

Chemical Reactions and Synthesis

3-Methylnaphthalene-2-carbonyl chloride is primarily utilized as an intermediate in organic synthesis. It undergoes several important chemical reactions:

  • Nucleophilic Substitution Reactions : The acyl chloride group exhibits high reactivity towards nucleophiles, facilitating the formation of diverse derivatives. This property is crucial for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Reduction Reactions : The compound can be reduced to yield corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄), which is valuable in synthesizing alcohol derivatives.
  • Coupling Reactions : It participates in coupling reactions, including Suzuki-Miyaura coupling, which is essential for forming biaryl compounds that are widely used in medicinal chemistry.

Scientific Research Applications

The applications of this compound extend into various fields of scientific research:

  • Medicinal Chemistry : Derivatives of this compound are being investigated for their potential therapeutic properties, particularly in drug discovery. For instance, studies have shown that certain derivatives exhibit anti-inflammatory and anticancer activities, making them candidates for further pharmacological evaluation .
  • Biological Activity : Research has demonstrated that compounds derived from this compound can disrupt redox balance in protozoan parasites, which is a promising avenue for developing antiparasitic drugs .
  • Material Science : The compound is also explored for its utility in synthesizing dyes and pigments due to its structural characteristics that allow it to interact with various substrates effectively.

Industrial Applications

In industrial settings, this compound serves multiple roles:

  • Production of Specialty Chemicals : It is employed in the synthesis of specialty chemicals used across various industries, including agriculture and pharmaceuticals.
  • Chemical Manufacturing : The compound is produced through the reaction of 3-methyl-2-naphthoic acid with thionyl chloride under controlled conditions to ensure high yield and purity. This process generates by-products such as sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are managed through scrubbing systems to minimize environmental impact.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound derivatives in various applications:

Study FocusFindings
Antiparasitic ActivityA derivative demonstrated potent anti-Trypanosoma cruzi activity with minimal toxicity, indicating potential for treating Chagas disease .
Anticancer PropertiesCertain derivatives showed significant cytotoxic effects against cancer cell lines, warranting further investigation into their mechanism of action .
Synthesis of Biologically Active CompoundsThe compound facilitated the development of novel drugs targeting specific biological pathways involved in disease processes .

Mechanism of Action

The mechanism of action of 3-Methyl-2-naphthoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthoyl chloride: Similar structure but lacks the methyl group at the third position.

    1-Naphthoyl chloride: The acyl chloride group is attached to the first carbon of the naphthalene ring.

    3-Methylbenzoyl chloride: Similar structure but with a benzene ring instead of a naphthalene ring.

Uniqueness

3-Methyl-2-naphthoyl chloride is unique due to the presence of both a methyl group and an acyl chloride group on the naphthalene ring

Biological Activity

3-Methylnaphthalene-2-carbonyl chloride (MNC) is a derivative of naphthalene that has garnered interest due to its potential biological activities. This article reviews its biological activity, including toxicological effects, metabolic pathways, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound possesses a unique structure that allows it to interact with various biological systems. Its chemical formula is C_12H_9ClO, and it features a carbonyl group attached to the naphthalene ring, which is known to influence its reactivity and interactions with biological molecules.

Toxicological Profile

The toxicological implications of MNC are significant. According to the ATSDR toxicological profile for related naphthalene compounds, exposure to such aromatic compounds can lead to various adverse health effects, including respiratory issues and potential carcinogenicity .

Toxicological Effects Details
Respiratory IrritationInhalation can cause irritation of the respiratory tract.
Skin ReactionsProlonged exposure may lead to dermatitis or other skin conditions.
Carcinogenic PotentialSome studies suggest a link between naphthalene derivatives and cancer risk.

Metabolic Pathways

Research has shown that MNC undergoes various metabolic transformations in microbial systems. For instance, studies involving Sphingomonas paucimobilis demonstrated that methyl-substituted naphthalenes can be metabolized through multiple pathways, including hydroxylation and dioxygenation . The metabolic fate of MNC is crucial for understanding its environmental persistence and potential toxicity.

Key Metabolic Pathways

  • Hydroxylation : Initial hydroxylation of the methyl group leads to the formation of hydroxymethyl derivatives.
  • Dioxygenation : This pathway involves the incorporation of molecular oxygen into the aromatic ring, leading to ring cleavage products.
  • Carboxylation : Further oxidation can result in carboxylic acid derivatives.

Antimicrobial Activity

Emerging research indicates that compounds similar to MNC exhibit antimicrobial properties. A study highlighted the antibacterial activity of naphthalene derivatives against various pathogens, suggesting that MNC could potentially serve as a lead compound in antibiotic development .

Antibacterial Activity Data

Compound Pathogen Minimum Inhibitory Concentration (MIC)
3-MethylnaphthaleneStaphylococcus aureus50 µg/mL
3-MethylnaphthaleneEscherichia coli100 µg/mL

Case Studies

Several case studies have documented the effects of exposure to methyl-substituted naphthalenes, including MNC:

  • Case Study 1 : An investigation into occupational exposure among workers handling naphthalene derivatives revealed increased respiratory symptoms and skin irritation.
  • Case Study 2 : A clinical report described a patient with acute hemolytic anemia linked to high levels of exposure to methylated naphthalenes, underscoring the compound's potential for causing significant health issues .

Properties

CAS No.

87700-63-8

Molecular Formula

C12H9ClO

Molecular Weight

204.65 g/mol

IUPAC Name

3-methylnaphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H9ClO/c1-8-6-9-4-2-3-5-10(9)7-11(8)12(13)14/h2-7H,1H3

InChI Key

ZDONAPVXGMUYOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1C(=O)Cl

Origin of Product

United States

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